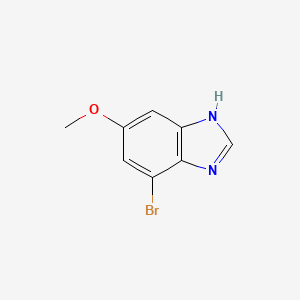

4-Bromo-6-methoxy-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole core is widely regarded as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov The versatility of the benzimidazole scaffold is attributed to its unique physicochemical properties, including its ability to participate in hydrogen bonding (acting as both a donor and acceptor), π-π stacking interactions, and hydrophobic interactions. researchgate.net These features enable benzimidazole derivatives to effectively bind with a diverse range of enzymes and receptors.

Consequently, compounds bearing the benzimidazole nucleus have demonstrated a vast array of pharmacological properties, including:

Antimicrobial and Antifungal: Effective against various bacterial and fungal strains. researchgate.netnih.gov

Antiviral: Showing activity against viruses such as HIV, influenza, and herpes. researchgate.netijmpronline.com

Anticancer: Exhibiting antiproliferative effects against numerous cancer cell lines. ijmpronline.comd-nb.info

Anti-inflammatory: Acting on targets like cyclooxygenase (COX) and other inflammation-related proteins. nih.govnih.gov

Antihypertensive and Antiulcer: Forming the basis for drugs used in cardiovascular and gastrointestinal treatments. researchgate.netijmpronline.com

The proven efficacy of this scaffold is evident in the number of FDA-approved drugs that contain the benzimidazole moiety, such as the anthelmintic albendazole (B1665689) and the proton-pump inhibitor omeprazole. d-nb.info This clinical success continues to motivate researchers to explore new derivatives for therapeutic applications. researchgate.net

Rationale for Academic Research on Halogenated and Alkoxy-Substituted Benzimidazoles

The modification of a privileged scaffold like benzimidazole with various substituents is a key strategy in drug design to refine and enhance its pharmacological profile. The introduction of halogen atoms and alkoxy groups, as seen in 4-Bromo-6-methoxy-1H-benzimidazole, is a well-established approach driven by specific scientific rationales.

Halogenation , the process of adding halogen atoms (e.g., bromine, chlorine, fluorine), is a common tactic in medicinal chemistry to modulate a compound's properties. Bromine, being an electron-withdrawing group, can alter the electronic distribution of the benzimidazole ring, which can influence its binding affinity to target proteins. For instance, studies on 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivatives have shown that the bromine atoms are crucial for their interaction with the active site of protein kinase CK2, a target in cancer therapy. mdpi.com Halogenation can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially increasing the compound's duration of action.

Alkoxy substitution , the introduction of a group like methoxy (B1213986) (-OCH3), also plays a significant role in tuning molecular properties. The methoxy group is an electron-donating group that can influence the molecule's electronic character and its ability to form hydrogen bonds. nih.gov Research has shown that the presence and position of methoxy groups on the benzimidazole scaffold can enhance certain biological activities. For example, some methoxy-substituted benzimidazoles have shown potent antiproliferative and antioxidant activities. nih.gov In some series of compounds, the position of the methoxy group has been found to be critical for anti-inflammatory nih.govmdpi.com and antifungal activity. acs.org

The combination of both a halogen (bromo) and an alkoxy (methoxy) group on the same benzimidazole core, as in the title compound, represents a rational design strategy to synergistically optimize the molecule's physicochemical and biological characteristics for potential therapeutic use.

Table 2: Illustrative Research Findings on Substituted Benzimidazoles

This table presents selected findings for various bromo- and methoxy-substituted benzimidazole derivatives to illustrate the impact of these functional groups on biological activity. Note: These findings are for related compounds, not the specific title compound.

| Compound/Derivative Series | Substitution Pattern | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles | Tetrabromination | Inhibitors of protein kinases CK2 and PIM-1, exhibiting pro-apoptotic activity in cancer cells. | mdpi.com |

| 2-hydroxy-4-methoxy-substituted benzimidazole carboxamide | 4-methoxy group | Showed pronounced antiproliferative activity against multiple cancer cell lines (IC50 = 2.2–4.4 µM). | nih.gov |

| N-Mannich bases of 2-mercapto-1H-benzimidazole | 6-methoxy group | A derivative with a 6-methoxy group showed strong anti-inflammatory activity (43.5% inhibition of paw oedema). | mdpi.com |

| Benzimidazole-1,2,4-triazole derivatives | Methoxy group at C-4 of a phenyl substituent | Significantly enhanced antifungal activity against Candida glabrata (MIC = 0.97 µg/mL). | acs.org |

| 2-bromo-5,6-dichlorobenzimidazole nucleosides | 2-bromo group | Serve as key intermediates in the synthesis of potential antiviral agents. | google.com |

Overview of Research Trends and Future Opportunities in Benzimidazole Chemistry

The field of benzimidazole chemistry is dynamic and continually evolving, with several key trends shaping its future direction. Researchers are increasingly focused on the development of more efficient, environmentally friendly, and economically viable synthetic methods. ijmpronline.com This includes the adoption of green chemistry principles, microwave-assisted synthesis, and the use of novel catalysts to streamline the production of benzimidazole derivatives. nih.gov

A major trend is the shift towards target-based drug design . Advances in computational chemistry, molecular modeling, and high-throughput screening allow researchers to design and synthesize benzimidazole derivatives that are highly selective for specific biological targets, such as a particular enzyme or receptor. dntb.gov.ua This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

Future opportunities for benzimidazole chemistry are vast and promising. There is growing interest in their application in personalized medicine , where drugs could be tailored to the genetic makeup of an individual's disease. Furthermore, the integration of benzimidazole scaffolds into nanotechnology-based drug delivery systems is being explored to improve their solubility, bioavailability, and targeted delivery to specific tissues or cells. The continued exploration of natural products for novel benzimidazole structures and the strategic design of multi-target agents are also active areas of research that are expected to yield new therapeutic candidates in the coming years. d-nb.info

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAESOAJUKHUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360954-62-6 | |

| Record name | 4-Bromo-6-methoxy-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 4 Bromo 6 Methoxy 1h Benzimidazole Analogs

Chemical Transformations at the Bromine Position

The bromine atom on the benzene (B151609) ring is a key functional group for introducing structural diversity. It readily participates in both nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Bromo-Substituted Benzene Ring

The reaction proceeds through an addition-elimination mechanism where a nucleophile adds to the carbon bearing the bromine atom, forming a transient anionic intermediate. youtube.comyoutube.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles used in these reactions include alkoxides, amides, and thiolates. youtube.com For instance, reaction with sodium methoxide (B1231860) would be expected to replace the bromine atom with a methoxy (B1213986) group. youtube.com

It is important to note that an alternative mechanism, the elimination-addition (benzyne) mechanism, can occur under very strong basic conditions, such as in the presence of sodium amide. youtube.comyoutube.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which can then be attacked by a nucleophile. youtube.comyoutube.com

Metal-Catalyzed Coupling Reactions for Further Functionalization (e.g., arylations, aminations)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 4-bromo-6-methoxy-1H-benzimidazole serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.comnih.gov The reaction of this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base would yield the corresponding arylated benzimidazole (B57391) derivatives. nih.govmdpi.com These reactions are known for their mild conditions and tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netresearchgate.net This method is highly effective for the synthesis of N-aryl and N-heteroaryl amines. The reaction of this compound with primary or secondary amines, in the presence of a palladium catalyst, a suitable ligand (e.g., tBuDavePhos), and a base, would lead to the corresponding 4-amino-6-methoxy-1H-benzimidazole derivatives. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially when dealing with less reactive amines. researchgate.netresearchgate.net

Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based methods for C-N and C-O bond formation. rsc.orgmit.eduacs.orgrsc.org These reactions are particularly useful for the arylation of imidazoles and benzimidazoles. mit.eduacs.org For instance, a copper-catalyzed reaction could be employed to couple this compound with various nucleophiles. nih.gov

Table 1: Examples of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh3)4, K3PO4 | 4-Aryl-6-methoxy-1H-benzimidazole |

| Buchwald-Hartwig | This compound, Piperidine | Pd(dba)2, tBuDavePhos | 4-(Piperidin-1-yl)-6-methoxy-1H-benzimidazole |

| Copper-Catalyzed | This compound, Amine/Alcohol | CuI, Ligand | 4-Amino/Alkoxy-6-methoxy-1H-benzimidazole |

Reactivity of the Methoxy Group

The methoxy group at the 6-position of the benzimidazole ring also offers opportunities for chemical modification and influences the reactivity of the benzene ring.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a common transformation that yields the corresponding phenol. This demethylation can be achieved using various reagents. Strong acids such as HBr and HI are effective for cleaving ethers, typically through an SN1 or SN2 mechanism depending on the substrate. libretexts.orglibretexts.orgopenstax.org Lewis acids, including boron trihalides (e.g., BBr3) and aluminum halides (e.g., AlCl3), are also widely used for ether cleavage. nih.govorganic-chemistry.org The choice of reagent can sometimes allow for selective cleavage of one methoxy group in the presence of others. nih.gov

Role of Methoxy Group in Directing Electrophilic Aromatic Substitution

The methoxy group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.comyoutube.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during the attack of an electrophile. youtube.com

In the context of this compound, the methoxy group will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the fused imidazole (B134444) ring. Therefore, electrophilic substitution is expected to occur at the position ortho to the methoxy group (C5) and the position ortho to the methoxy group and meta to the bromo group (C7). The presence of the bromine atom, which is a deactivating but ortho-, para-directing group, will also influence the regioselectivity of the reaction. nih.govyoutube.com The interplay between the directing effects of the methoxy group and the bromine atom, as well as the steric hindrance, will determine the final product distribution in electrophilic aromatic substitution reactions.

Modifications of the Benzimidazole Heterocycle

The benzimidazole heterocycle itself is a versatile scaffold that can be modified at the nitrogen atoms.

The imidazole ring contains an acidic N-H proton, which can be deprotonated with a base to form an anion. researchgate.net This anion can then be alkylated or acylated to introduce a wide variety of substituents at the N1 position. researchgate.netresearchgate.netlookchem.com Common alkylating agents include alkyl halides and sulfates. researchgate.net N-arylation of the benzimidazole ring can also be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. rsc.orgmit.eduacs.orgrsc.orgnih.gov

Furthermore, the imidazole ring itself can undergo certain reactions, although it is generally less reactive towards electrophilic substitution than the fused benzene ring. However, under specific conditions, functionalization at the C2 position of the benzimidazole ring is possible. beilstein-journals.org

Functionalization at the 2-Position of the Imidazole Ring

One of the most common methods for introducing substituents at the C-2 position is through the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde). For instance, 2-substituted benzimidazole derivatives can be synthesized by the condensation of o-phenylenediamine with corresponding substituted benzaldehydes. researchgate.net A more advanced approach involves the coupling of an o-phenylenediamine derivative, such as methyl 3,4-diaminobenzoate, with an acid like 4-hydroxycinnamic acid, followed by ring closure in acidic conditions to yield 2-styryl-benzimidazoles. mdpi.com

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for direct functionalization at the C-2 position. A rhodium(I)-catalyzed C-H alkylation allows for the selective introduction of branched alkyl groups using Michael acceptors like N,N-dimethylacrylamide. nih.gov This reaction is sensitive to the electronic nature of the benzimidazole ring, with electron-poor heterocycles favoring the formation of branched products. nih.gov The reaction demonstrates the ability to form a new carbon-carbon bond directly at the C-2 position, providing access to complex structures that might be challenging to synthesize via traditional condensation methods. nih.gov

The introduction of aryl or heteroaryl groups at the C-2 position is also a widely employed strategy. This can be achieved by reacting the diamine precursor with substituted aromatic aldehydes. rsc.orgsemanticscholar.org For example, reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidizing agent yields a library of 2-aryl-benzimidazoles. rsc.org These aryl substituents can themselves be further functionalized, offering another layer of chemical diversity.

Table 1: Examples of Functionalization Strategies at the C-2 Position of Benzimidazoles

| Reaction Type | Reagents | C-2 Substituent Introduced | Reference |

|---|---|---|---|

| Condensation | Substituted Benzaldehydes | Substituted Phenyl | researchgate.net |

| Condensation / Cyclization | 4-Hydroxycinnamic acid, Methyl 3,4-diaminobenzoate | 4-Hydroxystyryl | mdpi.com |

| Rh(I)-Catalyzed C-H Alkylation | N,N-Dimethylacrylamide, Rh(I) catalyst | Branched Amido-alkyl | nih.gov |

| Oxidative Condensation | Substituted Aromatic Aldehydes, NaHSO₃ | Substituted Phenyl | rsc.org |

| Condensation | 4-Bromophenoxy acetic acid | 4-Bromophenoxymethyl | researchgate.net |

N-Substitution and its Influence on Electronic and Steric Properties

Substitution at the nitrogen atom (N-1) of the benzimidazole ring is a fundamental strategy for modifying the molecule's properties. The N-H proton of the imidazole ring is acidic and can be readily deprotonated by a base, allowing for subsequent alkylation or arylation. This modification not only alters the steric profile of the molecule but also profoundly influences its electronic properties and, consequently, its reactivity and biological interactions. acs.org

A common method for N-substitution involves reacting the parent benzimidazole with an alkyl halide in the presence of a base. rsc.org For example, N-alkylated derivatives can be prepared by treating the benzimidazole with various substituted halides using potassium carbonate as the base. rsc.orgsemanticscholar.org More sophisticated methods may employ phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, with aqueous potassium hydroxide (B78521) to facilitate the alkylation with long-chain alkyl bromides. researchgate.net The choice of the N-substituent can range from simple methyl groups to long aliphatic chains or benzyloxymethyl (BOM) groups. nih.govacs.org

The nature of the N-substituent has a demonstrable impact on subsequent chemical transformations. For instance, in the rhodium-catalyzed C-2 alkylation, the use of an N-BOM-benzimidazole led to a mixture of branched and linear products, whereas other N-substituents provided the branched product with high selectivity. nih.gov This highlights the interplay between the steric and electronic effects of the N-substituent in directing the outcome of a reaction at a different position on the ring.

Electronically, attaching an alkyl group to the N-1 position increases the electron density of the benzimidazole ring system through an inductive effect. This can influence the reactivity of the C-2 position and the aromatic benzene portion of the molecule. Sterically, the size of the N-substituent can hinder or facilitate the approach of reagents to nearby positions, particularly the C-2 and C-7 positions. Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that varying the length of the N-alkyl chain (from one to seven carbons) systematically modifies the lipophilicity of the compounds. acs.org This systematic alteration of steric and electronic properties via N-substitution is a cornerstone of rational drug design with benzimidazole scaffolds. acs.orgnih.gov

Table 2: Examples of N-Substitution Reactions on the Benzimidazole Ring

| N-Substituent | Alkylating/Arylating Agent | Base / Catalyst | Reference |

|---|---|---|---|

| Alkyl (C3-C10) | C3-C10 Alkyl bromides | KOH / Tetrabutylammonium hydrogen sulfate | researchgate.net |

| Benzyloxymethyl (BOM) | Benzyloxymethyl chloride (BOM-Cl) | NaH | nih.gov |

| Alkyl (C1-C7) | C1-C7 Alkyl halides | - | acs.org |

| Hydroxypropyl | 3-Bromopropan-1-ol | - | nih.gov |

| Various Alkyl/Aryl | Substituted halides | K₂CO₃ | rsc.orgsemanticscholar.org |

Mentioned Compounds

Structure Activity Relationship Sar Studies of 4 Bromo 6 Methoxy 1h Benzimidazole Analogs

Impact of Bromine Substitution on Biological Activity and Pharmacological Profile

The introduction of a bromine atom onto the benzimidazole (B57391) scaffold significantly alters its physicochemical properties, which in turn affects its biological activity. Halogen atoms, particularly bromine and chlorine, are common additions in drug design, and their presence on the benzimidazole ring has been linked to enhanced antimicrobial and anti-inflammatory activities. nih.govresearchgate.net

The specific position of the bromine atom on the benzimidazole ring is a critical determinant of biological activity. SAR studies indicate that electrophilic substitution, such as bromination, preferentially occurs at the 5- and 6-positions, which are the most reactive. nih.gov However, the 4- and 7-positions can also be substituted. iosrphr.org The location of the halogen directly influences how the molecule interacts with its biological target.

The bromine atom significantly increases the lipophilicity (hydrophobicity) of the benzimidazole molecule. This property is crucial for its ability to cross biological membranes and reach its intracellular or membrane-bound targets. Research has shown that for certain benzimidazole derivatives, there is a clear relationship between lipophilicity and biological activity, such as giardicidal effects. nih.gov

The introduction of a bromine atom can enhance the lipophilic character of a molecule, which can favor its interaction with and transport across lipid membranes. researchgate.net Studies on the permeability of thin lipid membranes to bromide have revealed that transport can occur in the form of molecular bromine (Br₂), a process that is stimulated by the bromide ion (Br⁻) concentration in the surrounding aqueous layers. nih.gov This suggests that the presence of a bromo substituent could facilitate passage through biological membranes. A study on various benzimidazole derivatives confirmed that lipophilicity, along with other descriptors like hydrogen bond donors and molecular volume, influenced their biological activity, although this was not always directly correlated with apparent permeability in Caco-2 cell line models. nih.gov This indicates a complex interplay where the hydrophobicity contributed by the bromine atom is a key factor, but must be balanced with other properties to achieve optimal bioactivity.

| Compound/Analog | Substitution Pattern | Target/Activity | Key Finding | Reference |

| Bromo-Aniline Benzimidazole | 2- or 3-halogenated aniline (B41778) at N1 | Anti-inflammatory | Halogen position is conducive to activity, possibly due to steric factors. | nih.gov |

| Dichloro-Benzimidazole Nucleosides | 5,6-dichloro vs. 4,6-dichloro vs. 4,5-dichloro | Antiviral (HCMV, HSV-1) | Antiviral activity is highly dependent on the specific isomer, highlighting the importance of halogen position. | acs.org |

| 2-Thiobenzyl-dihalobenzimidazoles | 2-thiobenzyl, 32a (2-Br, 5,6-di-Cl), 32b (2-Br, 4,6-di-Cl) | Antiviral (HCMV, HSV-1) | Analogs showed some activity, but it was not well separated from cytotoxicity. | acs.org |

| Brominated Benzoxazole | N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | Antibacterial | The introduced Br atom serves as a potential halogen bond donor and improves lipophilic properties. | researchgate.net |

Role of Methoxy (B1213986) Substitution in Modulating Bioactivity

The methoxy (-OCH₃) group is another key substituent that significantly modulates the biological activity of the benzimidazole scaffold through its electronic and steric properties.

The methoxy group is generally considered to be an electron-donating group through resonance, while being weakly electron-withdrawing through induction. In aromatic systems like benzimidazole, its primary effect is electron-donating, which can increase the electron density of the ring system. This electronic modification can influence the pKa of the benzimidazole nitrogen atoms and affect hydrogen bonding capabilities, which are crucial for target interaction. nih.gov For example, the presence of electron-donating methoxy groups in the pyrid-2-yl moiety of certain benzimidazoles was found to be a primary contributor to their anti-inflammatory and antiulcerogenic potency. Current time information in Pasuruan, ID.

From a steric perspective, the methoxy group is relatively small but its rotational freedom can influence the conformation of the molecule, potentially favoring a geometry that is optimal for binding to a specific receptor. Studies on benzimidazole-derived carboxamides have explored the influence of methoxy groups, noting their stability and low reactivity, which makes them reliable structural components in drug design. nih.gov The interaction of 2-carbonyl- and 2-methoxyalkyl-substituted benzimidazoles with superacids further illustrates the electronic nature of the methoxy group, showing how it influences the formation of reactive cationic intermediates. beilstein-journals.org

The methoxy group can directly participate in ligand-receptor interactions. It can act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in a receptor's binding pocket. This has been observed in various classes of inhibitors. For instance, in a series of benzimidazole derivatives designed as corticotropin-releasing factor 1 (CRF-1) receptor antagonists, the presence of a methoxy group was found to enhance binding affinity. nih.gov

| Compound/Analog | Substitution Pattern | Target/Activity | Key Finding | Reference |

| Anacardic Acid Benzimidazole | R1 = methoxy | COX-2 Inhibition | Methoxy moiety led to potent anti-inflammatory activity with 384-fold selectivity for COX-2. | nih.gov |

| 2-Cyclohexylamino-1-phenyl-benzimidazole | 4-methoxy phenyl at N1 | Anti-inflammatory | The 4-methoxy phenyl substitution resulted in a compound with 53.2% inhibition of rat paw edema. | nih.gov |

| N-Benzimidazole-Derived Carboxamides | Variably methoxy-substituted | Antiproliferative, Antioxidant | Methoxy groups enhance antioxidant activity by donating electrons to stabilize free radicals. | nih.gov |

| Tetrahydropyrimido[1,2-a]benzimidazole | OCH₃ at position 1 | CRF-1 Receptor Antagonist | The presence of an OCH₃ group enhances the binding affinity to the receptor. | nih.gov |

Combined Effects of Bromo and Methoxy Substituents on SAR

The biological profile of 4-Bromo-6-methoxy-1H-benzimidazole is determined by the interplay between the bromo and methoxy substituents. While direct SAR studies on this specific isomer are limited, inferences can be drawn from research on related compounds where halogen and methoxy groups are present simultaneously. The combination of an electron-withdrawing halogen (bromine, via induction) and an electron-donating group (methoxy, via resonance) creates a unique electronic distribution across the benzimidazole ring.

This "push-pull" electronic effect can significantly influence the molecule's dipole moment and its ability to interact with polar and non-polar residues within a receptor's active site. Research on benzimidazole-triazole hybrids has noted that the presence of certain groups, including both -Br and -OCH₃, can increase antimicrobial activity. researchgate.net This suggests that the combination of these two functional groups can be beneficial for certain biological activities.

In a series of anti-inflammatory benzimidazoles, the activity was found to be highly dependent on the groups substituted at the C6 position. nih.gov The presence of an electron-releasing methoxy group at this position in one series led to strong activity. Current time information in Pasuruan, ID. The addition of a bromine atom at the C4 position would further modulate the electronic landscape and introduce steric constraints that could either enhance or reduce binding affinity depending on the specific topology of the target protein. For example, in the development of kinase inhibitors, which are common targets for benzimidazole derivatives, the precise arrangement of hydrophobic and hydrogen-bonding groups is critical for achieving high potency and selectivity. nih.govnih.gov The 4-bromo group could engage in hydrophobic or halogen-bonding interactions, while the 6-methoxy group provides a key hydrogen bond acceptor site, and their combined effect dictates the molecule's fit and orientation within the kinase hinge region or allosteric pockets.

Synergistic and Antagonistic Interactions between Halogen and Alkoxy Groups

The biological activity of a substituted benzimidazole is not merely the sum of the effects of its individual substituents. Instead, complex synergistic or antagonistic interactions can arise from the interplay of their electronic and steric properties. In the case of this compound, the bromine atom at position 4 and the methoxy group at position 6 can influence the molecule's properties in a cooperative or opposing manner.

The bromine atom is an electron-withdrawing group via the inductive effect, yet it is also a weak deactivator in electrophilic aromatic substitution and can participate in halogen bonding. The methoxy group, conversely, is electron-donating through resonance and can also act as a hydrogen bond acceptor. The relative positioning of these two groups on the benzimidazole ring is crucial in determining their combined effect on the molecule's interaction with a biological target.

A synergistic interaction might occur if, for instance, the electron-withdrawing nature of the bromine atom at the 4-position favorably modulates the electronic environment of the methoxy group at the 6-position, enhancing its ability to form a critical hydrogen bond with a receptor. Conversely, an antagonistic interaction could arise if the steric bulk of the bromine atom hinders the optimal orientation of the methoxy group within a binding pocket.

While direct experimental data on the synergistic and antagonistic effects for the specific 4-bromo-6-methoxy substitution pattern on a particular biological target is not extensively available in the public domain, the principles can be illustrated with hypothetical data. The following table demonstrates how such interactions might manifest in terms of biological activity (e.g., IC50 values).

| Compound | Substitution Pattern | Hypothetical IC50 (nM) | Interaction Type |

|---|---|---|---|

| Analog 1 | Unsubstituted | 1000 | - |

| Analog 2 | 4-Bromo | 500 | - |

| Analog 3 | 6-Methoxy | 750 | - |

| Analog 4 | 4-Bromo-6-methoxy | 100 | Synergistic |

| Analog 5 | 4-Bromo-6-methoxy | 600 | Antagonistic |

This table is for illustrative purposes only and does not represent actual experimental data.

Optimization of Substitution Patterns for Enhanced Potency and Selectivity

The optimization of substitution patterns on the benzimidazole core is a key strategy in drug discovery to enhance potency and selectivity. This process involves systematically modifying the nature and position of substituents to achieve the desired pharmacological profile. For analogs of this compound, this could involve exploring different halogens at position 4 and various alkoxy groups at position 6.

Varying the halogen at position 4 (e.g., from fluorine to iodine) can significantly impact the molecule's size, lipophilicity, and ability to form halogen bonds. For example, while fluorine is small and highly electronegative, iodine is larger, more polarizable, and a better halogen bond donor. The optimal halogen will depend on the specific topology and electronic environment of the target's binding site.

Similarly, modifying the alkoxy group at position 6 (e.g., methoxy, ethoxy, isopropoxy) can alter the molecule's steric profile and hydrogen bonding capacity. A larger alkoxy group might provide a better fit in a hydrophobic pocket, but it could also introduce steric clashes.

Pharmacological Activities and Molecular Mechanisms of 4 Bromo 6 Methoxy 1h Benzimidazole Derivatives

Anti-Cancer Activities

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of anti-cancer agents, owing to its structural similarity to purine (B94841) nucleosides. chemrevlett.com The introduction of bromine and methoxy (B1213986) substituents to this core in 4-Bromo-6-methoxy-1H-benzimidazole can modulate the electronic and steric properties of the molecule, influencing its binding affinity and efficacy against various cancer-related targets.

Protein Kinase Inhibition (e.g., RAF kinase, MEK1/2, Tyrosine Kinases)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases. rsc.org

RAF Kinase: The RAF (Rapidly Accelerated Fibrosarcoma) kinase family is a key component of the MAPK/ERK signaling pathway, which is frequently overactive in cancer. nih.gov Studies on benzimidazole derivatives have demonstrated their potential as RAF kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against BRAF^V600E^, a common mutation in melanoma. nih.govnih.gov The presence of a methyl group on the benzimidazole nitrogen has been shown to enhance binding affinity to RAF kinase. nih.govnih.gov While specific studies on 4-bromo-6-methoxy derivatives are limited, the established activity of bromo-substituted benzimidazoles suggests a promising area for investigation. nih.gov

MEK1/2: As downstream effectors of RAF, MEK1/2 (Mitogen-activated protein kinase kinase 1/2) represent another critical target in the same signaling cascade. nih.gov Benzimidazole-containing drugs like selumetinib (B1684332) and binimetinib (B1684341) are approved MEK inhibitors. tandfonline.com The design of novel diaryl benzimidazole derivatives has been inspired by these drugs, with computational studies indicating that the benzimidazole moiety can interact with the hydrophobic pocket of MEK proteins. tandfonline.com A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been developed as inhibitors of both MEK and RAF kinases. acs.org

Tyrosine Kinases: Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs) are frequently overexpressed in various cancers. chemrevlett.combohrium.com Benzimidazole derivatives have been designed as potential tyrosine kinase inhibitors. chemrevlett.comhsmc.gruobaghdad.edu.iq For example, novel benzimidazole-indazole derivatives have been developed as potent inhibitors of mutant FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov One optimized compound exhibited an IC50 value of 0.941 nM against FLT3. nih.gov Similarly, benzimidazole-ureas have been identified as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both involved in angiogenesis. acs.org

| Derivative Class | Target Kinase | IC50/EC50 | Cell Line | Reference |

| Benzimidazole-based compounds | BRAF^V600E^ | 0.002 µM | SK-MEL-28 | nih.gov |

| Benzimidazole-based compounds | BRAF^V600E^ | 0.014 µM | SK-MEL-28 | nih.govnih.gov |

| Benzimidazole-indazole derivative | FLT3 | 0.941 nM | - | nih.gov |

| Benzimidazole-indazole derivative | FLT3/D835Y | 0.199 nM | - | nih.gov |

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative | MEK1 | 28 nM | - | acs.org |

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative | BRAF | 3 nM | - | acs.org |

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative | BRAF^V600E^ | 3 nM | - | acs.org |

Topoisomerase Inhibition and DNA Intercalation

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Benzimidazole derivatives can exert their anti-cancer effects by inhibiting these enzymes. researchgate.net

Topoisomerase Inhibition: Some bis-benzimidazole derivatives have been reported as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov Their flexible structure allows for high-affinity binding to DNA, which in turn inhibits the formation of the cleavable complex. nih.gov The introduction of chloroalkyl and bromoalkyl moieties has been a strategy in developing these inhibitors. nih.gov

DNA Intercalation: DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. youtube.com This interaction can distort the DNA structure, interfering with replication and transcription. youtube.comnih.gov Benzimidazole compounds, due to their planar aromatic structure, can act as DNA intercalators. researchgate.netnih.gov The binding mode can vary from intercalation to groove-binding depending on the specific structure of the derivative. nih.gov The interaction is often stabilized by π-π stacking. nih.gov

Microtubule Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain benzimidazole derivatives, such as mebendazole (B1676124) and albendazole (B1665689), are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. iiarjournals.org This mechanism of action is a key feature of the anti-cancer profile of the benzimidazole scaffold. researchgate.net

Modulation of Apoptosis and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms by which many anti-cancer drugs exert their effects. nih.gov

Apoptosis: Benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govdntb.gov.uanih.gov For example, a bromo-derivative of benzimidazole was found to increase the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov Another derivative, CCL299, was shown to induce apoptosis in hepatoblastoma and cervical cancer cells. iiarjournals.orgiiarjournals.org The pro-apoptotic activity of some derivatives is linked to the disruption of the mitochondrial membrane potential and the activation of caspases. dntb.gov.ua

Cell Cycle Arrest: The same bromo-derivative that induced apoptosis also caused cell cycle arrest at the G2/M phase in a p53-independent manner. nih.gov Other benzimidazole derivatives have been shown to induce G1 phase arrest. iiarjournals.orgiiarjournals.org This is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclin-dependent kinases (CDKs) such as CDK2. iiarjournals.orgiiarjournals.org

| Derivative | Effect | Cell Line | Mechanism | Reference |

| Bromo-derivative (Compound 5) | G2/M Arrest & Apoptosis | MCF-7, DU-145, H69AR | p53-independent | nih.gov |

| CCL299 | G1 Arrest & Apoptosis | HepG2, HEp-2 | p53-p21 pathway | iiarjournals.orgiiarjournals.org |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (Compounds 10 & 13) | Cell Cycle Suppression & Apoptosis | MDA-MB-231, SKOV3, A549 | EGFR inhibition | dntb.gov.uanih.gov |

Anti-Infective Properties

The benzimidazole scaffold is also a cornerstone in the development of anti-infective agents, with a broad spectrum of activity against bacteria, fungi, viruses, and parasites.

Antibacterial Activity: Benzimidazole derivatives have demonstrated notable antibacterial activity. nih.gov For example, a series of novel 4-bromo-1H-indazole derivatives were synthesized and shown to be potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov One of these compounds exhibited activity against penicillin-resistant Staphylococcus aureus that was 256-fold more potent than the reference compound 3-methoxybenzamide. nih.gov Another study found that 5,6-dibromo-2-(trifluoromethyl)benzimidazole was highly active against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.49 µg/mL. antibiotics-chemotherapy.ru The presence of dihalogenated substituents on the benzene (B151609) ring was found to enhance antibacterial activity. antibiotics-chemotherapy.ru

Antifungal Activity: Certain benzimidazole derivatives have shown promising antifungal properties. nih.gov In one study, derivatives with electron-releasing groups, such as methyl and methoxy groups, were found to be effective against fungal strains. nih.gov

Antiviral Activity: The antiviral potential of benzimidazole derivatives has been explored, with some compounds showing activity against viruses like the respiratory syncytial virus (RSV).

Antiparasitic Activity: The use of benzimidazole derivatives as anthelmintic drugs is well-established. iiarjournals.org Compounds like mebendazole and albendazole are widely used to treat parasitic infections. iiarjournals.org Additionally, 2-methoxycarbonylamino derivatives have demonstrated good antiprotozoal activity against parasites such as Giardia lamblia and Entamoeba histolytica. nih.gov

| Derivative Class/Compound | Organism | Activity/MIC | Reference |

| 4-bromo-1H-indazole derivative (Compound 12) | Penicillin-resistant Staphylococcus aureus | 256-fold more potent than 3-MBA | nih.gov |

| 4-bromo-1H-indazole derivative (Compound 18) | Penicillin-resistant Staphylococcus aureus | 256-fold more potent than 3-MBA | nih.gov |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 µg/mL | antibiotics-chemotherapy.ru |

Antibacterial Mechanisms (e.g., DNA Gyrase B Inhibition)

The antibacterial potential of benzimidazole derivatives is well-documented, with various mechanisms of action identified. While specific studies on this compound derivatives are limited, research on structurally related compounds provides insight into their potential antibacterial mechanisms.

One of the primary targets for antibacterial benzimidazoles is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Inhibition of the B subunit of DNA gyrase (GyrB) disrupts ATP-dependent supercoiling of DNA, leading to bacterial cell death. Although direct evidence for this compound derivatives is pending, other classes of compounds, such as N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, have demonstrated potent inhibition of DNA gyrase. frontiersin.orgmdpi.com For instance, certain pyrazole (B372694) derivatives show strong inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase. frontiersin.orgmdpi.com Similarly, novel benzopyrone-based derivatives have been identified as inhibitors of the DNA gyrase B subunit. It is plausible that this compound derivatives could exert their antibacterial effects through a similar mechanism, a hypothesis that warrants further investigation.

Another potential target is the filamentous temperature-sensitive protein Z (FtsZ) , a prokaryotic homolog of tubulin that is essential for cell division. A series of novel 4-bromo-1H-indazole derivatives have been designed as FtsZ inhibitors, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov This suggests that bromo-substituted heterocyclic compounds can be engineered to disrupt bacterial cell division.

Furthermore, some benzimidazole derivatives are known to act as dual inhibitors of DNA gyrase and topoisomerase IV , another essential bacterial type II topoisomerase. researchgate.net This dual-targeting approach can broaden the spectrum of activity and potentially reduce the development of resistance.

Table 1: Antibacterial Activity of Related Bromo-Substituted Heterocyclic Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | Reference |

| N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | S. aureus, B. subtilis | DNA Gyrase Inhibition | frontiersin.orgmdpi.com |

| 4-Bromo-1H-indazole derivatives | S. epidermidis, S. pyogenes | FtsZ Inhibition | nih.gov |

| Benzopyrone-based derivatives | B. subtilis, S. aureus, E. coli | DNA Gyrase B Inhibition |

Antifungal Actions

The benzimidazole scaffold is a cornerstone of several commercial antifungal agents. The antifungal activity of benzimidazole derivatives is often attributed to their ability to interfere with fungal cellular processes. The presence of specific substituents, such as a methoxy group, can influence this activity.

A comprehensive review of benzimidazole derivatives highlighted that compounds with electron-releasing groups, such as a methoxy group , at certain positions can contribute to promising antifungal activity. pharmatutor.org This suggests that the 6-methoxy moiety in this compound could be beneficial for its antifungal potential.

Research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, some of which include a methoxy-substituted phenyl ring, has shown moderate activity against Candida albicans and Aspergillus niger. nih.gov While not the exact 4-bromo-6-methoxy substitution pattern, this finding supports the role of the methoxy group in antifungal efficacy.

The primary mechanism of action for many antifungal benzimidazoles is the inhibition of 14α-demethylase , a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Table 2: Antifungal Activity of Related Methoxy-Substituted Benzimidazole Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference |

| 2-Indole benzimidazole derivatives with 4-methoxy group | Various fungi | Excellent inhibitory activity | pharmatutor.org |

| N-Alkylated-2-(p-methoxyphenyl)-1H-benzimidazoles | C. albicans, A. niger | Moderate activity | nih.gov |

| General benzimidazole derivatives | C. albicans | Notable antifungal activity | pharmatutor.org |

Antiviral Strategies (e.g., HIV, Hepatitis C Virus)

Benzimidazole derivatives have emerged as a versatile scaffold for the development of antiviral agents, targeting various stages of the viral life cycle.

A notable antiviral strategy for benzimidazoles against Hepatitis C Virus (HCV) involves targeting the viral internal ribosome entry site (IRES) . Certain benzimidazole derivatives have been shown to bind to the HCV IRES RNA, altering its structure and consequently inhibiting viral replication. Current time information in Pasuruan, ID. Specific compounds from this class, designated Isis-22, Isis-13, and Isis-04, demonstrated dose-dependent inhibition of HCV replication in an infectious cell culture system. Current time information in Pasuruan, ID. While the precise structures of these compounds are not detailed, this mechanism presents a plausible pathway for this compound derivatives.

In the context of Human Immunodeficiency Virus (HIV) , various N-heterocycles, including benzimidazole analogs, have been investigated. While specific studies on this compound derivatives against HIV are not prominent in the reviewed literature, the broader class of benzimidazoles has been explored for anti-HIV activity. For example, some 4-thiazolidinone (B1220212) derivatives, which are also heterocyclic compounds, have shown anti-HIV properties.

Antiparasitic Efficacy

The benzimidazole class is renowned for its broad-spectrum antiparasitic activity, particularly as anthelmintics. However, specific studies focusing on the antiparasitic efficacy of this compound derivatives were not identified in the reviewed literature. The primary mechanism of action for many antiparasitic benzimidazoles is the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular transport and integrity.

Anti-tubercular Activity (e.g., Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) Enzyme Inhibition)

Tuberculosis remains a significant global health challenge, and the development of new anti-tubercular agents is a priority. Benzimidazole derivatives have shown promise in this area.

A key target for novel anti-tubercular drugs is the Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) enzyme . This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 is a validated strategy for killing Mycobacterium tuberculosis. While direct inhibition of DprE1 by this compound derivatives has not been explicitly reported, the benzimidazole scaffold is being explored for this purpose.

Other potential mechanisms for the anti-tubercular activity of benzimidazoles include the inhibition of other essential enzymes. For instance, some benzimidazolium salts have been shown to have antitubercular activity, with molecular docking studies suggesting they may bind to and inhibit the enoyl-acyl carrier protein reductase (InhA) . Furthermore, certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides have demonstrated inhibitory action against vital mycobacterial enzymes such as isocitrate lyase .

Table 3: Potential Anti-tubercular Mechanisms for Benzimidazole Derivatives

| Potential Target Enzyme | Function | Reference |

| Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) | Mycobacterial cell wall synthesis | |

| Enoyl-acyl carrier protein reductase (InhA) | Fatty acid synthesis | |

| Isocitrate lyase | Glyoxylate shunt pathway |

Anti-Inflammatory and Immunomodulatory Effects

Benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various studies. These effects are often mediated through the modulation of pro-inflammatory cytokines and enzymes.

A study on a benzimidazole derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), in a rat model of rheumatoid arthritis, showed potent anti-inflammatory and immunomodulatory effects. Treatment with this compound led to a reduction in inflammation, pannus formation, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . It also decreased the levels of Prostaglandin E2 (PGE2).

Another study reported that Cu(II) and Zn(II) complexes of a 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff base ligand exhibited significant anti-inflammatory activity. pharmatutor.org This highlights that methoxy-substituted benzimidazoles can be effective anti-inflammatory agents. These compounds likely exert their effects by downregulating the inflammatory cascade, although the precise molecular targets for this compound derivatives require further elucidation.

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2.

While some benzimidazole derivatives have been reported to exert their anti-inflammatory effects through the inhibition of COX enzymes, specific data on the COX inhibitory activity of this compound derivatives were not found in the reviewed literature. Studies on other heterocyclic systems, such as isoxazole (B147169) and 1,3,4-oxadiazole derivatives, have identified potent COX inhibitors, with some showing selectivity for the COX-2 isoform. Research on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has also revealed derivatives with COX inhibitory activity. Whether this compound derivatives share this mechanism remains to be determined through future research.

Modulation of Inflammatory Markers (e.g., TNF-α, IL-6, PGE2)

Derivatives of this compound have demonstrated notable anti-inflammatory activities through the modulation of key inflammatory mediators. The benzimidazole scaffold is recognized for its ability to interfere with inflammatory pathways, primarily by inhibiting enzymes like cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are crucial for the biosynthesis of prostaglandins, and by regulating the production of pro-inflammatory cytokines. nih.govnih.gov

Research into a series of benzimidazole derivatives has identified compounds with potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov For instance, one study highlighted a specific benzimidazole derivative as a powerful inhibitor of 5-LOX, COX, TNF-α, and IL-6. nih.gov Another investigation focused on the mucoprotective potential of a benzimidazole derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B32628) (B8), against methotrexate-induced intestinal mucositis. The study found that B8 significantly decreased the levels of pro-inflammatory cytokines, suggesting its utility as an adjunct in chemotherapy to mitigate inflammatory side effects. nih.gov

Furthermore, a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives revealed a compound with potent inhibitory activity on the production of nitric oxide and TNF-α, with IC50 values of 0.86 µM and 1.87 µM, respectively. nih.gov The mechanism of inflammation modulation can also be indirect. For example, Prostaglandin E2 (PGE2) has been shown to induce the production of the anti-inflammatory cytokine IL-10. nih.gov This IL-10, in turn, can down-regulate the production of pro-inflammatory cytokines like IL-6 and TNF-α, representing a complex regulatory loop that benzimidazole derivatives can potentially influence. nih.govresearchgate.net

Central Nervous System (CNS) Activities

Anticonvulsant Properties

The benzimidazole nucleus is a key pharmacophore in the development of novel anticonvulsant agents. nih.gov The anticonvulsant potential of these derivatives is commonly evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.netnih.gov

Several studies have synthesized and evaluated series of benzimidazole derivatives for anticonvulsant activity. nih.govnih.gov In one such study, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides was designed, and several compounds were found to have potent anticonvulsant effects. nih.govresearchgate.net Notably, a derivative featuring a 4-bromo substitution (compound 4e) exhibited significant anticonvulsant activity. researchgate.net Similarly, research on isatin-based derivatives showed that all methoxylated versions displayed significant anti-seizure activity in the MES model. nih.gov Another study on phenoxyphenyl-1,3,4-oxadiazole hybrids identified a 4-methoxy analog (compound 8c) with activity in the MES test. nih.gov

The mechanism of action for many of these anticonvulsant benzimidazoles is believed to involve the modulation of GABAergic neurotransmission. researchgate.netnih.gov Selective ligands for the GABAA receptor are of great interest for their clinical utility in controlling convulsions. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to design benzimidazole derivatives with enhanced binding affinity for the GABAA/benzodiazepine (B76468) receptor complex, further supporting this mechanistic pathway. researchgate.netnih.gov

The following table summarizes the anticonvulsant activity of selected compounds from various studies.

| Compound Class | Test Model | Most Potent Compound Example | Activity/Potency | Reference |

| Benzimidazole-carbothioamides | MES & scPTZ | Compound with 4-bromo substitution (4e) | Potent anticonvulsant results | researchgate.net |

| Isatin-based derivatives | MES & PTZ | Methoxylated derivatives (4j, 4k, 4l) | Significant anti-seizure activity | nih.gov |

| Phenoxyphenyl-1,3,4-oxadiazoles | MES | 4-methoxy analog (8c) | Active in MES test | nih.gov |

| Benzimidazole derivatives | MES & PTZ | 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole (1A) | Maximum activity in both models | nih.gov |

Anxiolytic Effects

Derivatives of benzimidazole have been investigated as potential anxiolytic agents, with promising results observed in preclinical models of anxiety. nih.govnih.gov The most common assay for evaluating anxiolytic-like activity in rodents is the elevated plus-maze (EPM) test. nih.govnih.govyoutube.com This test relies on the conflict between a rodent's natural tendency to explore a novel environment and its fear of open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. nih.gov

A study focused on the synthesis and evaluation of new benzimidazole derivatives demonstrated that several of the synthesized compounds exhibited potent anti-anxiety activity in the EPM model in rats, with one compound showing higher activity than the standard anxiolytic drug, diazepam. nih.gov The mechanism of action for the anxiolytic effects of many of these compounds is often linked to their interaction with the GABAA receptor complex, similar to benzodiazepines. mdpi.compsicothema.com For instance, novel annulated pyrrolo nih.govnih.govbenzodiazepines have been synthesized and shown to possess significant anxiolytic effects, with a proposed mechanism of action via benzodiazepine receptors. mdpi.com

The search for new anxiolytics often involves exploring heterocyclic systems like benzimidazole and benzotriazole. nih.govscispace.comjddtonline.info Studies on novel pyrido[1,2-a]benzimidazoles have shown their affinity for the benzodiazepine binding site on the GABAA receptor, correlating with their anxiolytic potential. nih.gov This indicates that the benzimidazole scaffold is a valuable starting point for designing new therapeutic agents for anxiety disorders.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) for Neurodegenerative Disorders

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Benzimidazole derivatives have emerged as a promising class of cholinesterase inhibitors due to their structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) and their ability to interact with the active sites of these enzymes. nih.gov

Research has shown that various substituted benzimidazole derivatives can effectively inhibit both AChE and BChE. nih.gov A study on novel 2-benzoylhydrazine-1-carboxamides, derived from precursors including 4-bromobenzohydrazide, demonstrated dual inhibition of both enzymes. nih.gov Many of these derivatives exhibited IC50 values in the micromolar range and, in some cases, showed better or comparable inhibition to the drug rivastigmine. nih.gov The selectivity of these inhibitors for AChE over BChE, or vice versa, can be tuned by altering the substitution patterns on the benzimidazole core. For example, N-tridecyl derivatives of 4-bromo- and 4-nitrobenzohydrazide (B182513) were found to be more selective inhibitors of BChE. nih.gov

The inhibitory mechanism often involves the binding of the benzimidazole derivative to the active site gorge of the cholinesterase enzyme, thereby preventing the hydrolysis of acetylcholine. nih.govnih.gov The versatility of the benzimidazole scaffold allows for modifications that can enhance binding affinity and selectivity, making it a valuable framework for the development of new treatments for neurodegenerative diseases. nih.govnih.gov

The table below presents the inhibitory activity of selected compounds against AChE and BChE.

| Compound Class | Target Enzyme(s) | Key Finding | IC50 Values | Reference |

| 2-Benzoylhydrazine-1-carboxamides | AChE & BChE | Dual inhibition, with some compounds more potent than rivastigmine. | 44–100 µM (AChE), from 22 µM (BChE) | nih.gov |

| N-tridecyl derivative of 4-bromobenzohydrazide | AChE & BChE | More selective inhibitor of BChE. | Not specified | nih.gov |

| Boldine (Natural Alkaloid) | AChE & BChE | Weak, noncompetitive inhibitor of both enzymes. | 372 µM (AChE), 321 µM (BChE) | nih.gov |

Other Pharmacological Applications

Antiulcer Activity (e.g., Proton Pump Inhibition)

The benzimidazole scaffold is the cornerstone of the proton pump inhibitor (PPI) class of drugs, which are widely used for treating acid-related gastrointestinal disorders, including peptic ulcers. scispace.com These compounds work by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion.

In addition to their acid-suppressing effects, certain benzimidazole PPIs have demonstrated direct antimicrobial activity against Helicobacter pylori, a primary cause of gastritis and peptic ulcers. scispace.com An agar (B569324) dilution study revealed that lansoprazole (B1674482) and omeprazole, both benzimidazole derivatives, possess significant activity against H. pylori. Lansoprazole's activity was found to be comparable to bismuth citrate, with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 12.5 µg/ml, and it was four times more potent than omeprazole. scispace.com

Further research has shown that the antibacterial activity of these compounds is selective for H. pylori. scispace.com Exposure of the bacteria to lansoprazole resulted in a significant loss of viability and induced abnormal cell morphology. scispace.com Other studies have also identified novel benzimidazole derivatives, such as 3,4,5-trimethoxybenzylbenzimidazoles, that effectively inhibit the growth of H. pylori, highlighting the dual therapeutic potential of this chemical class in managing peptic ulcer disease by both reducing gastric acidity and eradicating the causative bacterium. nih.gov

Antihypertensive Properties

Derivatives of the benzimidazole scaffold have been extensively investigated for their potential to lower blood pressure, primarily through the antagonism of the angiotensin II type 1 (AT1) receptor. ntnu.no The renin-angiotensin system is a critical regulator of blood pressure, and its blockade is a well-established therapeutic strategy for hypertension. ntnu.no Benzimidazole-containing drugs, such as candesartan (B1668252) and telmisartan, are prominent examples of effective AT1 receptor blockers. ntnu.no Research has shown that the functional groups attached to the benzimidazole core are crucial for their antihypertensive efficacy. ntnu.no

Studies on various substituted benzimidazole derivatives have demonstrated significant antihypertensive effects in animal models. For instance, certain 2-substituted benzimidazole derivatives have shown potent activity comparable to the standard drug losartan. nih.gov In a study using an acute renal hypertension model, synthesized benzimidazole derivatives were evaluated for their in-vivo antihypertensive activity. Notably, compound TG 3, a benzindazole derivative, exhibited a significant reduction in both systolic and diastolic blood pressure, with a mean arterial blood pressure decrease comparable to telmisartan.

Below is a table summarizing the antihypertensive activity of selected benzimidazole derivatives:

Table 1: Antihypertensive Activity of Selected Benzimidazole Derivatives| Compound | Maximum Blood Pressure Reduction (mmHg) | Model | Reference |

|---|---|---|---|

| Compound 19 | 55.98±4.74 | Spontaneously Hypertensive Rats | |

| TG 1 | 20 (Systolic) | Acute Renal Hypertensive Rats | |

| TG 3 | 40.9 (Systolic) | Acute Renal Hypertensive Rats | |

| 2-guanidino-benzimidazole (BS1/81) | Comparable to aminophylline | Not Specified | nih.gov |

| 2-guanidino-5-aminobenzimidazole dihydrochloride (B599025) (BS1/84) | Comparable to aminophylline | Not Specified | nih.gov |

Antidiabetic Activity (e.g., α-Glucosidase, α-Amylase Inhibition)

A key strategy in managing type 2 diabetes is the control of postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov The inhibition of these enzymes delays carbohydrate digestion and glucose absorption. nih.gov Benzimidazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.govresearchgate.net

A series of synthesized benzimidazole-1,3,4-oxadiazole derivatives were tested for their inhibitory potential against α-glucosidase and α-amylase. Several compounds demonstrated potent inhibition, with some showing even greater activity than the standard drug, acarbose. nih.gov For example, compound 5g was a particularly effective α-glucosidase inhibitor, while compounds 5g, 5o, 5s, and 5x showed excellent α-amylase inhibition. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes. nih.gov

The inhibitory activities of selected benzimidazole derivatives are presented in the table below:

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Benzimidazole Derivatives (IC50 in µg/mL)| Compound | α-Glucosidase IC50 | α-Amylase IC50 | Reference |

|---|---|---|---|

| 5g | 35.04 ± 1.28 | 32.07 ± 1.55 | nih.gov |

| 5o | - | 22.39 ± 1.40 | nih.gov |

| 5q | 47.60 ± 2.16 | - | nih.gov |

| 5s | - | 25.14 ± 1.09 | nih.gov |

| 5x | - | 28.11 ± 1.22 | nih.gov |

| Acarbose (Standard) | 54.63 ± 1.95 | 46.21 ± 1.49 | nih.gov |

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Benzimidazole derivatives have been explored for their antioxidant properties, particularly their ability to inhibit lipid peroxidation, a key process in cellular damage. nih.gov

In one study, a series of imines containing a 1H-benzimidazole moiety were evaluated for their in-vitro antioxidant activity. nih.gov The investigation focused on the inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov A derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring (compound 3) was identified as the most active, causing a 57% inhibition of lipid peroxidation, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov This highlights the potential of halogenated benzimidazoles in combating oxidative stress.

The antioxidant activity of selected benzimidazole derivatives is detailed below:

Table 3: Inhibition of Lipid Peroxidation by Benzimidazole Derivatives| Compound | Concentration (M) | Lipid Peroxidation Inhibition (%) | Reference |

|---|---|---|---|

| Compound 2 | 10-3 | 31-45 | nih.gov |

| Compound 3 (p-bromophenyl substituent) | 10-3 | 57 | nih.gov |

| Compound 4 | 10-3 | 31-45 | nih.gov |

| Compound 5 | 10-3 | 31-45 | nih.gov |

| Compound 9 | 10-3 | 31-45 | nih.gov |

| Compound 12 | 10-3 | 31-45 | nih.gov |

| Butylated Hydroxytoluene (BHT) | 10-3 | 65 | nih.gov |

Anticoagulant Activity (e.g., Thrombin Inhibition)

Thrombin is a crucial enzyme in the coagulation cascade, and its inhibition is a primary target for the development of anticoagulant drugs to treat and prevent thrombotic disorders. mdpi.com The benzimidazole structure has been identified as a key pharmacophore that can bind effectively to the active site of thrombin, thereby exerting an anticoagulant effect. mdpi.comnih.gov

Research into orally active thrombin inhibitors has led to the development of derivatives that show high potency and selectivity. For instance, SAR (Structure-Activity Relationship) studies on a series of compounds led to the identification of compound 10, which exhibited a potent thrombin inhibitory activity with a Ki value of 6 nM and was over 940-fold more selective for thrombin than for factor Xa. nih.gov This compound also demonstrated significant in-vitro anticoagulant activity and oral bioavailability in animal models. nih.gov While specific studies on this compound derivatives as thrombin inhibitors are limited, the established importance of the benzimidazole nucleus in this context suggests that such derivatives are promising candidates for further investigation. mdpi.comnih.gov

Table 4: Thrombin Inhibitory Activity of a Benzimidazole Derivative

| Compound | Thrombin Inhibitory Activity (Ki) | Selectivity over Factor Xa | Reference |

|---|

Computational and Theoretical Studies on 4 Bromo 6 Methoxy 1h Benzimidazole Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

Molecular docking simulations have been extensively applied to various benzimidazole (B57391) derivatives to predict their binding affinities against a wide range of biological targets. These studies are crucial for identifying promising candidates for specific therapeutic applications. For instance, docking studies on benzimidazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development, have shown that substitutions on the benzimidazole core significantly influence binding energy. Derivatives featuring a methoxy (B1213986) group have consistently demonstrated high binding free energies, ranging from -6.5 to -7.2 kcal/mol for wild-type EGFR and -7.2 to -7.7 kcal/mol for the T790M mutant. ukm.my

Similarly, in the pursuit of new protein kinase inhibitors for cancer therapy, docking studies revealed that benzimidazole derivatives can achieve strong binding affinities. For example, 2-phenylbenzimidazole (B57529) showed a potent binding energy of -8.2 kcal/mol against its target. nih.gov Further research on N,2,6-trisubstituted 1H-benzimidazole derivatives identified strong interactions with various antitumor and antimicrobial targets, including Dihydrofolate Reductase (DHFR), with binding affinities ranging from -8.3 to as high as -10.0 kcal/mol. nih.gov

The versatility of the benzimidazole scaffold is evident in its ability to target a diverse set of proteins. Studies have explored its potential as an inhibitor for cyclooxygenase (COX), lipoxygenase (LOX), and the estrogen receptor, with 2-phenyl benzimidazole showing a binding affinity of -7.9 kcal/mol. impactfactor.org Other research has predicted the activity of benzimidazole derivatives as Xanthine Oxidase inhibitors, with some compounds showing a Rerank Score (a measure of binding affinity) of -99.353 kcal/mol, which is more favorable than the standard drug Allopurinol (-72.600 kcal/mol). uin-malang.ac.id

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions are fundamental to a molecule's biological activity. For benzimidazole derivatives, hydrogen bonds and hydrophobic interactions are consistently identified as key contributors to binding. ukm.my

In studies with EGFR, hydrogen bonds are often observed forming with the central part of the benzimidazole structure, particularly involving amino or carbonyl groups, while hydrophobic interactions typically occur with the phenyl group of the benzimidazole ring. ukm.my The core benzimidazole unit, with its capacity for both hydrogen bond donation and acceptance, can effectively interact with various cancer-related targets through these hydrogen bonding interactions.

Detailed docking analyses of benzimidazole derivatives with other targets, such as topoisomerases, have further elucidated these interactions. For example, a tough hydrogen bond was observed between the benzimidazole ring and the amino acid residue ASP463, while another hydrogen bond formed between an oxygen atom on a substituted phenyl group and LYS614. These specific interactions are critical for anchoring the ligand within the protein's binding site and are essential for its inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds. Several QSAR studies have been conducted on benzimidazole derivatives to forecast their potential as therapeutic agents. For example, a 3D-QSAR model was developed for a series of 42 benzimidazolone derivatives to predict their inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory processes. This model yielded statistically significant results, with a high correlation coefficient (R² up to 0.92), indicating a strong predictive capability.

Another study focused on developing a QSAR model for 39 benzimidazole derivatives to predict their activity against the Coxsackie B3 virus. biointerfaceresearch.com By correlating the structural features of the compounds with their antiviral activity, a predictive quantitative model was established. biointerfaceresearch.com Similarly, QSAR models have been created to predict the potential of benzimidazole derivatives as inhibitors of the estrogen alpha receptor (ERα) for breast cancer treatment. japtronline.com These models successfully identified key structural features necessary for high-affinity binding. japtronline.com

A primary goal of QSAR studies is to identify the specific molecular properties (descriptors) that have the greatest impact on biological activity. These descriptors can relate to steric, electronic, or hydrophobic features of the molecule. In a 3D-QSAR study of benzimidazole derivatives targeting ERα, the best pharmacophore model identified two hydrogen donors and three aromatic rings as the critical features for inhibitory activity. japtronline.com

In a separate QSAR analysis of N-substituted benzimidazole carboxamides, models were generated to understand which molecular properties most influenced their antioxidative activity. nih.gov By identifying these key descriptors, researchers can rationally design new derivatives with optimized properties, enhancing their potential efficacy and guiding the synthesis of more potent compounds. Frontier molecular orbital (FMO) studies, often used in conjunction with QSAR, can also predict the chemical reactivity of compounds and identify their most likely reactive sites based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations provide insights into the stability of protein-ligand complexes and the conformational changes that may occur upon binding.

Several studies have employed MD simulations to validate the stability of docked benzimidazole derivatives within their target binding sites. In one such study, a benzimidazole derivative (Compound 1) was subjected to a 100 ns MD simulation with its targets, SARS-CoV-2 Mpro and the human ACE2 receptor. nih.gov The analysis of the Root Mean Square Deviation (RMSD) of the protein-ligand complex over time is used to estimate its stability, with lower RMSD values indicating greater stability. nih.gov